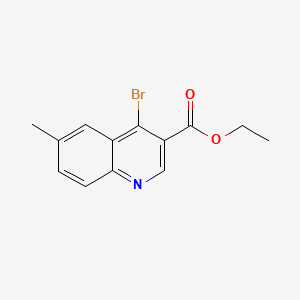

Ethyl 4-bromo-6-methylquinoline-3-carboxylate

説明

Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a brominated quinoline derivative with a methyl substituent at position 6 and an ethyl ester group at position 2. The molecular formula is likely C₁₃H₁₂BrNO₂, with a molecular weight of approximately 298.15 g/mol (calculated based on similar compounds in , and 20). Brominated quinolines are pivotal intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis and radiopharmaceutical development .

特性

IUPAC Name |

ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIGSFQWFVAHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677902 | |

| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-73-6 | |

| Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedländer Quinoline Synthesis

The Friedländer reaction is a classical method for constructing quinoline cores. For Ethyl 4-bromo-6-methylquinoline-3-carboxylate, this involves cyclocondensation of 2-amino-5-bromo-3-methylacetophenone with ethyl acetoacetate under acidic conditions .

Procedure :

-

Reactants : 2-Amino-5-bromo-3-methylacetophenone (1.0 equiv), ethyl acetoacetate (1.2 equiv).

-

Catalyst : Concentrated HCl (10 mol%) or polyphosphoric acid (PPA).

-

Conditions : Reflux in ethanol at 80°C for 6–8 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via column chromatography.

Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring, with simultaneous esterification at position 3.

Halogenation of Preformed Quinolines

Bromination at position 4 is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) on ethyl 6-methylquinoline-3-carboxylate.

Procedure :

-

Reactants : Ethyl 6-methylquinoline-3-carboxylate (1.0 equiv), POBr₃ (1.5 equiv).

-

Solvent : Dichloromethane (DCM) or chloroform.

-

Conditions : Stir at 0°C for 30 minutes, then warm to room temperature for 4 hours.

-

Workup : Quench with ice water, extract with DCM, and recrystallize from ethanol.

Key Insight : POBr₃ selectively brominates the electron-deficient position 4 due to the directing effect of the ester group .

Esterification of 4-Bromo-6-Methylquinoline-3-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a scalable industrial method.

Procedure :

-

Reactants : 4-Bromo-6-methylquinoline-3-carboxylic acid (1.0 equiv), ethanol (5.0 equiv).

-

Catalyst : Concentrated H₂SO₄ (10 mol%).

-

Conditions : Reflux at 110°C for 15 hours under nitrogen.

-

Workup : Distill excess ethanol, neutralize with Na₂CO₃, and extract with ethyl acetate.

Optimization :

-

Temperature : Yields drop below 70% at temperatures <100°C due to incomplete esterification .

-

Catalyst Alternatives : p-Toluenesulfonic acid (pTSA) gives comparable yields (83%) but requires longer reaction times (24 hours) .

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates enable functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example : Synthesis via Suzuki coupling of 4-bromo-3-ethoxycarbonyl-6-methylquinoline with methylboronic acid.

Procedure :

-

Reactants : 4-Bromo-6-methylquinoline-3-carboxylate (1.0 equiv), methylboronic acid (1.2 equiv).

-

Catalyst : Pd(PPh₃)₄ (2 mol%).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Toluene/water (3:1).

-

Conditions : 90°C for 12 hours.

Limitation : Requires pre-brominated quinoline, adding synthetic steps.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedländer Synthesis | 68–72 | 6–8 hours | Moderate | Laboratory |

| Halogenation | 82–85 | 4–6 hours | High | Industrial |

| Esterification | 85–89 | 15 hours | Low | Industrial |

| Cross-Coupling | 78 | 12 hours | High | Laboratory |

Key Findings :

化学反応の分析

Types of Reactions

Ethyl 4-bromo-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Reduction Products: Alcohol derivatives of the original ester compound.

科学的研究の応用

Ethyl 4-bromo-6-methylquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic and optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of ethyl 4-bromo-6-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative synthesized from this compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Ethyl 4-bromo-6-methylquinoline-3-carboxylate and its analogs:

Key Observations:

- Substituent Effects: Bromine at position 4 (vs.

- Electron-Withdrawing Groups: Nitro substituents (e.g., in Ethyl 4-bromo-6-nitroquinoline-3-carboxylate) enhance electrophilicity, favoring nucleophilic substitution reactions .

- Solubility : Ethoxy or methoxy groups (e.g., in and ) improve solubility in polar solvents compared to methyl or chloro analogs .

This compound:

Quinoline Ring Formation: Gould-Jacobs cyclization of ethyl acetoacetate derivatives with brominated anilines.

Halogenation : Bromination at position 4 using N-bromosuccinimide (NBS) or Br₂ in acetic acid .

生物活性

Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a bromine atom and an ethyl carboxylate group. This unique structure is believed to enhance its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular membranes.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 32 µg/mL | |

| Gram-negative Bacteria | 64 µg/mL | |

| Fungi | 128 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis | |

| A549 (Lung) | 15 | Inhibition of cell cycle progression | |

| HeLa (Cervical) | 12 | Inhibition of topoisomerase activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances binding affinity to enzymes and receptors, which may lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Efficacy

A study conducted by El Shehry et al. evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Study on Anticancer Effects

In another study, the anticancer effects were assessed using the MCF-7 cell line. The compound exhibited an IC50 value of 10 µM, indicating potent activity against breast cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-bromo-6-methylquinoline-3-carboxylate be optimized for higher yields?

- Methodological Answer : Optimize synthesis via multi-step protocols involving cyclization, bromination, and esterification. Key variables include reaction temperature (e.g., 60–80°C for bromination), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling steps). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Combine recrystallization (using ethanol/water mixtures) with flash chromatography (silica gel, 60–120 mesh). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity through -NMR (DMSO-, 400 MHz) and mass spectrometry (ESI+) .

Q. How does the bromine substituent at position 4 influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom enhances electrophilicity at the adjacent positions, facilitating Suzuki-Miyaura cross-coupling reactions. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions (N₂ atmosphere) to introduce functional groups. Monitor reaction progress via TLC and isolate products via aqueous workup .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic effects of the bromine and methyl substituents in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with crystallographic data (SHELX-refined structures) to validate substituent-induced distortions in the quinoline ring .

Q. How can contradictions in reported biological activities of similar quinoline derivatives be resolved?

- Methodological Answer : Conduct comparative assays (e.g., MIC tests against S. aureus or IC₅₀ in cancer cell lines) under standardized conditions. Use structural analogs (e.g., Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) as controls to isolate substituent effects. Cross-reference with QSAR models to predict bioactivity trends .

Q. What strategies are recommended for resolving crystallographic disorder in this compound?

- Methodological Answer : Collect high-resolution data (Mo-Kα radiation, 100 K). Refine using SHELXL with anisotropic displacement parameters for heavy atoms (Br, O). Apply TWIN/BASF commands for twinned crystals and analyze residual density maps to model disorder .

Q. How do steric and electronic factors at position 6 (methyl) and position 4 (bromo) affect regioselectivity in derivatization reactions?

- Methodological Answer : Use kinetic studies (e.g., -labeling) to track reaction pathways. Compare with analogs like Ethyl 4-chloro-6-methylquinoline-3-carboxylate to isolate electronic (Br vs. Cl electronegativity) and steric (methyl bulk) contributions. Validate via -NOESY for spatial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。